N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide
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Overview
Description
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a hydroxypropyl group, and a benzenesulfonamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of a suitable triazine derivative with a hydroxypropylamine, followed by sulfonation with a dimethoxybenzenesulfonyl chloride . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxypropyl group yields a ketone, while substitution of the methoxy groups can lead to various substituted benzenesulfonamides .
Scientific Research Applications
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N1-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The hydroxypropyl group and the triazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide: Shares the hydroxypropyl group but differs in the core structure.
1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole: Contains a hydroxypropyl group and a pyrazole ring, showing different chemical properties.
Uniqueness
N~1~-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-3,4-dimethoxy-1-benzenesulfonamide is unique due to its combination of a triazine ring, hydroxypropyl group, and benzenesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H22N4O5S |
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Molecular Weight |
358.42 g/mol |
IUPAC Name |
N-[3-(3-hydroxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22N4O5S/c1-22-12-5-4-11(8-13(12)23-2)24(20,21)17-14-15-9-18(10-16-14)6-3-7-19/h4-5,8,19H,3,6-7,9-10H2,1-2H3,(H2,15,16,17) |
InChI Key |
MQQJIDFNZSYYRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCO)OC |
Origin of Product |
United States |
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